s-Triazine, 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)-
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Overview
Description
s-Triazine, 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)-: is a derivative of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of s-Triazine, 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)- typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and bases such as triethylamine to facilitate the substitution reactions .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available precursors like cyanuric chloride. The process may include steps such as chlorination, nucleophilic substitution, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of azo or azoxy derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them into amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products:
Oxidation: Azo or azoxy derivatives.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new materials with specific properties .
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of s-Triazine, 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)- involves its interaction with specific molecular targets. For instance, in its antitumor activity, the compound may inhibit enzymes such as topoisomerases or kinases, disrupting the DNA replication process and leading to cell death . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-s-triazine: Used clinically to treat lung, breast, and ovarian cancers.
Uniqueness: s-Triazine, 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
58892-45-8 |
---|---|
Molecular Formula |
C8H12F3N7 |
Molecular Weight |
263.22 g/mol |
IUPAC Name |
[4-piperazin-1-yl-6-(trifluoromethyl)-1,3,5-triazin-2-yl]hydrazine |
InChI |
InChI=1S/C8H12F3N7/c9-8(10,11)5-14-6(17-12)16-7(15-5)18-3-1-13-2-4-18/h13H,1-4,12H2,(H,14,15,16,17) |
InChI Key |
GERNLEXXWQVTMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC(=N2)NN)C(F)(F)F |
Origin of Product |
United States |
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